3-(1H-pyrazol-1-yl)azetidine-3-carboxylic acid dihydrochloride
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Overview
Description
3-(1H-pyrazol-1-yl)azetidine-3-carboxylic acid dihydrochloride is a chemical compound characterized by its unique structure, which includes a pyrazole ring fused to an azetidine ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrazol-1-yl)azetidine-3-carboxylic acid dihydrochloride typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the azetidine and carboxylic acid groups. Common synthetic routes include:
Condensation Reactions: Pyrazole derivatives can be synthesized through the condensation of hydrazine with β-keto esters or β-diketones.
Cyclization Reactions: The azetidine ring can be formed through intramolecular cyclization reactions involving appropriate precursors.
Carboxylation Reactions: The carboxylic acid group can be introduced through carboxylation reactions using reagents like carbon dioxide or its derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(1H-pyrazol-1-yl)azetidine-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.
Substitution Reactions: Substitution reactions can introduce different functional groups at various positions on the pyrazole or azetidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Amine derivatives of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
3-(1H-pyrazol-1-yl)azetidine-3-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a ligand for various biological targets, aiding in the study of biological processes.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(1H-pyrazol-1-yl)azetidine-3-carboxylic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(1H-pyrazol-1-yl)azetidine-3-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:
3-(1H-pyrazol-1-yl)butanoic acid: Similar structure but with a different alkyl chain length.
3-(1H-pyrazol-1-yl)propanoic acid hydrochloride: Similar pyrazole ring but with a shorter alkyl chain.
[3-(1H-pyrazol-1-yl)phenyl]methanol: Contains a phenyl group instead of the azetidine ring.
Uniqueness: The uniqueness of this compound lies in its combination of the pyrazole and azetidine rings, which provides distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Properties
CAS No. |
2613382-44-6 |
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Molecular Formula |
C7H11Cl2N3O2 |
Molecular Weight |
240.08 g/mol |
IUPAC Name |
3-pyrazol-1-ylazetidine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C7H9N3O2.2ClH/c11-6(12)7(4-8-5-7)10-3-1-2-9-10;;/h1-3,8H,4-5H2,(H,11,12);2*1H |
InChI Key |
BQFVIMDIGQNNME-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C(=O)O)N2C=CC=N2.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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